6,7-Diethoxy-4-(5-phenylpent-1-enyl)quinazoline
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Overview
Description
6,7-diethoxy-4-(5-phenylpent-1-enyl)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-4-(5-phenylpent-1-enyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-diethoxyquinazoline.
Alkylation: The quinazoline core is alkylated using 5-phenylpent-1-ene under specific conditions to introduce the 5-phenylpent-1-enyl group at the 4-position.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
6,7-diethoxy-4-(5-phenylpent-1-enyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
6,7-diethoxy-4-(5-phenylpent-1-enyl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of specific kinases, such as EGFR tyrosine kinase . The inhibition occurs through competitive binding at the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-4-(3H)-quinazolinone: Another quinazoline derivative with different substituents at the 4-position.
6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines: Fluorinated quinazoline derivatives used as imaging probes for EGFR.
Uniqueness
6,7-diethoxy-4-(5-phenylpent-1-enyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit EGFR tyrosine kinase with high affinity makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C23H26N2O2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
6,7-diethoxy-4-[(E)-5-phenylpent-1-enyl]quinazoline |
InChI |
InChI=1S/C23H26N2O2/c1-3-26-22-15-19-20(24-17-25-21(19)16-23(22)27-4-2)14-10-6-9-13-18-11-7-5-8-12-18/h5,7-8,10-12,14-17H,3-4,6,9,13H2,1-2H3/b14-10+ |
InChI Key |
QLOYTAAAUVDJCT-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)/C=C/CCCC3=CC=CC=C3)OCC |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)C=CCCCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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